

X-ray Crystallography of Functionalized Pyrimidine Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *5-Bromo-4-methoxy-2-(methylthio)pyrimidine*

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of functionalized pyrimidine derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides unparalleled atomic-level insights into the conformation, stereochemistry, and intermolecular interactions of these therapeutically important molecules. This guide offers a comparative analysis of the crystallographic data of several functionalized pyrimidine derivatives, details the experimental protocols for their structural determination, and visualizes a key signaling pathway influenced by pyrimidine metabolism.

Comparative Crystallographic Data of Functionalized Pyrimidine Derivatives

The following table summarizes the key crystallographic parameters for a selection of functionalized pyrimidine derivatives reported in recent literature. These compounds exhibit a range of biological activities, from anticancer to enzyme inhibition, and their structural data provides a foundation for understanding their mechanisms of action.

| Compound Name/Class | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|--|----------------|--------------------|----------------|---------------|----------------|--------------|----------------|--------------|------|
| Pyrazolo[3,4-d]pyrimidine derivative (P1) | C ₁₄ H ₁₃ N ₅ O | Mono clinic | P2 ₁ /c | 12.94 32(4) | 9.308 4(4) | 13.46 50(5) | 90 | 101.3 57(2) | 90 | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative (P2) | C ₁₆ H ₁₃ N ₅ O | Mono clinic | P2 ₁ /c | 15.93 2(1) | 8.021 (1) | 11.58 5(1) | 90 | 97.53 (1) | 90 | [1] |
| Thiazolo[4,5-d]pyrimidine derivative (2e) | C ₁₂ H ₅ F ₄ N ₃ OS ₂ | Mono clinic | P2 ₁ /n | 7.989 (1) | 13.54 3(2) | 13.68 9(2) | 90 | 98.45 (1) | 90 | [2] |
| Thiazolo[4,5-d]pyrimidine derivative (2f) | C ₁₂ H ₈ F ₃ N ₅ | Mono clinic | P2 ₁ /c | 11.85 4(2) | 8.456 (1) | 15.18 9(2) | 90 | 109.5 6(1) | 90 | [2] |

5- S₂
d]pyri
midin
e
deriva
tive
(4b)

| | | | | | | | | | | |
|--|---|---------------|-----|---------------|----------------|----------------|---------------|---------------|---------------|-----|
| Pyrim etha mine: 2- amino benzo ic acid salt | C ₁₂ H ₁₁ N ₃ ClN ₄ ·C ₇ H ₇ NO ₂ · C ₂ H ₅ OH·H O | Triclin ic | P-1 | 8.931 1(3) | 10.51 92(4) | 13.11 69(5) | 81.34 8(2) | 84.15 6(2) | 74.34 1(2) | [3] |
|--|---|---------------|-----|---------------|----------------|----------------|---------------|---------------|---------------|-----|

| | | | | | | | | | | |
|--|--|----------------|--------------------|---------------|---------------|---------------|----|--------------|----|-----|
| 7- Chlor o-3,5- diphe nyl- thiazol o[4,5 - d]pyri midin- 2-one (5a) | C ₁₇ H ₁₁ N ₃ ClN ₃ OS | Mono clinic | P2 ₁ /c | 10.12 3(1) | 11.34 5(1) | 13.56 7(2) | 90 | 94.34 (1) | 90 | [4] |
|--|--|----------------|--------------------|---------------|---------------|---------------|----|--------------|----|-----|

Experimental Protocols for X-ray Crystallography

The determination of the crystal structures of functionalized pyrimidine derivatives involves a series of meticulous steps, from crystal growth to data analysis. While specific parameters may vary, a general workflow is outlined below.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.[5] Common crystallization techniques for pyrimidine derivatives include:

- **Slow Evaporation:** The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (the precipitant). This can be done in either a hanging drop or sitting drop setup.
- **Cooling Crystallization:** A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and crystal formation.[6]

Data Collection and Processing

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a sensitive detector.

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is exposed to the X-ray beam and rotated, while the detector records the diffraction pattern at various orientations.[7] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[8] Software such as SAINT and SADABS are commonly used for data integration and absorption correction.[8]

Structure Solution and Refinement

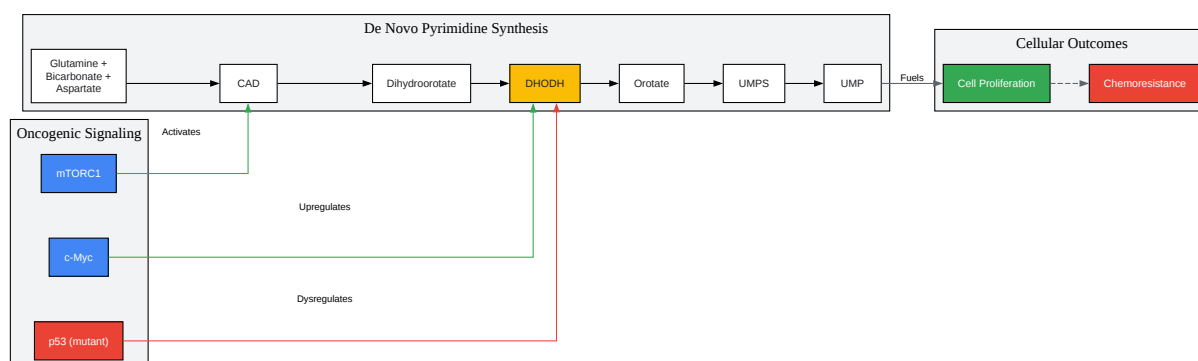
The final step is to determine the arrangement of atoms within the crystal lattice and refine the structural model.

- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXTL.[8]
- **Structure Refinement:** The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods.[8] This

process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Signaling Pathway: Pyrimidine Metabolism and Cancer Chemoresistance

Functionalized pyrimidine derivatives often exert their therapeutic effects by modulating key cellular signaling pathways. The de novo pyrimidine synthesis pathway is crucial for cell proliferation and is frequently upregulated in cancer cells, contributing to chemoresistance.[9][10] The following diagram illustrates the interplay between pyrimidine metabolism and major cancer-related signaling pathways.



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